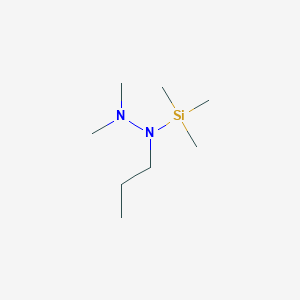
1,1-Dimethyl-2-propyl-2-(trimethylsilyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2-propyl-2-(trimethylsilyl)hydrazine: is a chemical compound with the molecular formula C8H20N2Si. It is a derivative of hydrazine, characterized by the presence of both dimethyl and trimethylsilyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-2-propyl-2-(trimethylsilyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 1,1-dimethylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-2-propyl-2-(trimethylsilyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: 1,1-Dimethyl-2-propyl-2-(trimethylsilyl)hydrazine is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: While specific medical applications are limited, derivatives of this compound may be explored for their therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-dimethyl-2-propyl-2-(trimethylsilyl)hydrazine exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in chemical reactions. The hydrazine moiety can act as a nucleophile, attacking electrophilic centers in other molecules.
Comparison with Similar Compounds
1,1-Dimethylhydrazine: Lacks the trimethylsilyl group, making it less stable and reactive.
Trimethylsilylhydrazine: Contains the trimethylsilyl group but lacks the dimethyl and propyl groups, resulting in different reactivity.
Uniqueness: 1,1-Dimethyl-2-propyl-2-(trimethylsilyl)hydrazine is unique due to the combination of dimethyl, propyl, and trimethylsilyl groups. This structural arrangement imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
62305-47-9 |
|---|---|
Molecular Formula |
C8H22N2Si |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
1,1-dimethyl-2-propyl-2-trimethylsilylhydrazine |
InChI |
InChI=1S/C8H22N2Si/c1-7-8-10(9(2)3)11(4,5)6/h7-8H2,1-6H3 |
InChI Key |
FOMNPNHEDFYDBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(N(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


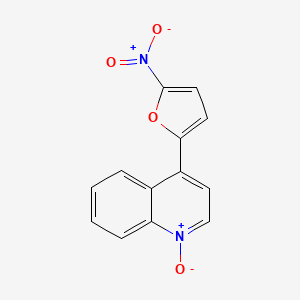
![1-Naphthalenamine, 4-[(4-chlorophenyl)azo]-N-ethyl-](/img/structure/B14526145.png)
![S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B14526164.png)
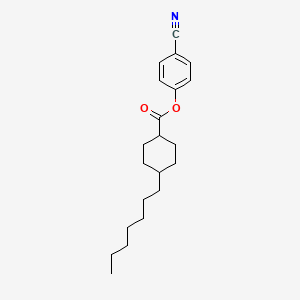
![2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14526169.png)
![Triethyl[(hexa-1,3-dien-3-yl)oxy]silane](/img/structure/B14526181.png)
![N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide](/img/structure/B14526186.png)
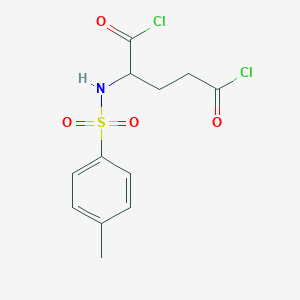
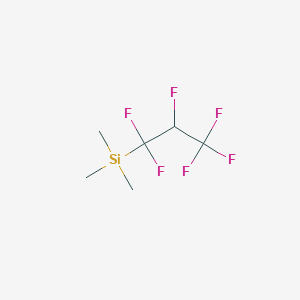
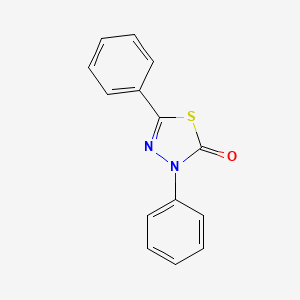
![2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14526228.png)
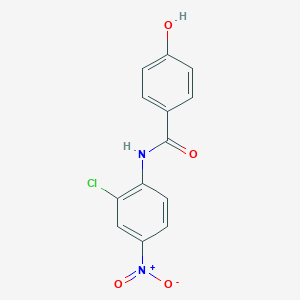
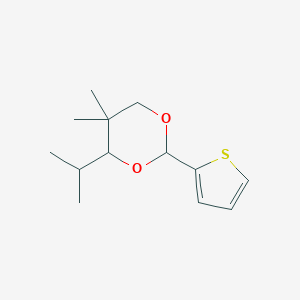
![2-[(4-Methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one](/img/structure/B14526239.png)
